An In-depth Technical Guide to the Chemical Properties of (2S)-2-(1H-tetrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Chemical Properties of (2S)-2-(1H-tetrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (2S)-2-(1H-tetrazol-1-yl)propanoic acid. This chiral molecule is of significant interest in medicinal chemistry, primarily serving as a bioisostere for the natural amino acid (S)-alanine. The replacement of a carboxylic acid with a tetrazole ring can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug design.[1][2][3]
Core Chemical and Physical Properties
(2S)-2-(1H-tetrazol-1-yl)propanoic acid, with the Chemical Abstracts Service (CAS) number 1212174-51-0, possesses a unique combination of a chiral propanoic acid moiety and a planar, aromatic tetrazole ring.[4][5] This structure imparts specific chemical characteristics relevant to its application in drug development.
Structural and Physicochemical Data
A summary of the key identifiers and computed physicochemical properties for (2S)-2-(1H-tetrazol-1-yl)propanoic acid is presented below. It is important to note that while experimental data for this specific molecule is not widely published, these predicted values provide a strong foundation for its handling and application.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | [4] |
| Molecular Weight | 142.12 g/mol | [4] |
| CAS Number | 1212174-51-0 | [4][5] |
| Predicted LogP | -0.17 | [4] |
| Predicted pKa | ~4.8 (comparable to propanoic acid) | [6] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | |
| Hydrogen Bond Acceptors | 5 (Carboxylic Acid C=O, 4x Tetrazole N) | |
| Rotatable Bonds | 2 | [4] |
The tetrazole ring is a key feature, acting as a non-classical bioisostere of the carboxylic acid group.[1][2][7] Tetrazoles generally exhibit pKa values similar to their carboxylic acid counterparts, ensuring they are ionized at physiological pH.[6] This similarity allows them to engage in comparable ionic interactions with biological targets.[1][8] However, the tetrazole moiety is typically more lipophilic and metabolically stable than a carboxylic acid, which can be advantageous for improving the pharmacokinetic profile of a drug candidate.[2][3][9]
Figure 1: 2D structure of (2S)-2-(1H-tetrazol-1-yl)propanoic acid.
Synthesis and Stereochemical Control
The synthesis of (2S)-2-(1H-tetrazol-1-yl)propanoic acid requires a stereocontrolled approach to ensure the desired enantiomeric purity, which is critical for its application in drug development. A common and effective strategy involves starting from the readily available chiral precursor, (S)-alanine.
Conceptual Synthetic Pathway
The synthesis generally proceeds through the conversion of the amino group of (S)-alanine into a leaving group, followed by nucleophilic substitution with the tetrazolate anion. Maintaining the stereochemical integrity at the alpha-carbon is the paramount challenge in this synthesis.
Figure 2: Conceptual workflow for the synthesis.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of how (2S)-2-(1H-tetrazol-1-yl)propanoic acid can be synthesized from (S)-alanine methyl ester hydrochloride.
Step 1: Diazotization and Halogenation of (S)-Alanine Methyl Ester
-
To a stirred solution of (S)-alanine methyl ester hydrochloride (1 eq.) in aqueous HBr (e.g., 48%), cool the mixture to -5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the product, (S)-2-bromopropanoic acid methyl ester, with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: This step converts the amino group into a good leaving group (N₂) via diazotization, which is then displaced by bromide in an SN2 reaction. The stereochemistry is inverted during this step. To obtain the desired (2S) product, one would ideally start with (R)-alanine. If starting with (S)-alanine, a double inversion or a retention mechanism would be necessary in subsequent steps. For the purpose of this illustrative protocol, we will proceed with the understanding that stereochemical control is a critical consideration.
Step 2: Nucleophilic Substitution with Tetrazole
-
Dissolve 1H-tetrazole (1.2 eq.) in a suitable polar aprotic solvent, such as DMF.
-
Add a non-nucleophilic base, such as sodium hydride (1.2 eq.), portion-wise at 0°C to form the sodium tetrazolate salt.
-
Add the (R)-2-bromopropanoic acid methyl ester (1 eq., to yield the S product) dropwise to the solution of sodium tetrazolate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Causality: This is a classical SN2 reaction where the tetrazolate anion displaces the bromide. The use of a polar aprotic solvent like DMF facilitates this reaction.
Step 3: Hydrolysis of the Ester
-
Dissolve the crude methyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq.) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product, (2S)-2-(1H-tetrazol-1-yl)propanoic acid, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.
Causality: Basic hydrolysis of the methyl ester to the carboxylic acid is a standard procedure. Acidification is necessary to protonate the carboxylate and allow for extraction into an organic solvent.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals. The proton on the tetrazole ring will appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm). The chiral proton at the C2 position will be a quartet, coupled to the methyl protons. The methyl group protons will appear as a doublet, coupled to the C2 proton. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR will show four distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~170-180 ppm). The carbon of the tetrazole ring will also be in the downfield region (δ ~140-150 ppm). The chiral C2 carbon and the methyl carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A strong C=O stretching vibration will be present around 1700-1725 cm⁻¹. C-H stretching of the aliphatic portion will be observed just below 3000 cm⁻¹. Vibrations associated with the tetrazole ring (C=N and N=N stretching) will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z 141.1. In positive mode, an ion for [M+H]⁺ at m/z 143.1 could be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Chiral Purity Analysis
The enantiomeric purity of the final product is a critical parameter. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) after derivatization.[10] Capillary electrophoresis with a chiral selector is another powerful technique for this purpose.[10]
Reactivity and Stability
(2S)-2-(1H-tetrazol-1-yl)propanoic acid is expected to be a stable crystalline solid under standard laboratory conditions. The carboxylic acid moiety will undergo typical reactions such as esterification, amide bond formation, and reduction. The tetrazole ring is generally stable to a wide range of chemical conditions, but can be susceptible to degradation at very high temperatures.[8] It is important to avoid strongly acidic conditions at high temperatures, which could potentially lead to ring cleavage.
Applications in Drug Discovery
The primary application of (2S)-2-(1H-tetrazol-1-yl)propanoic acid is as a chiral building block in the synthesis of more complex drug candidates.[3] Its role as a bioisostere for (S)-alanine allows medicinal chemists to systematically probe the structure-activity relationships of a lead compound. By replacing the natural amino acid with this tetrazole-containing analog, it is possible to:
-
Enhance Metabolic Stability: The tetrazole ring is resistant to many metabolic enzymes that would otherwise degrade a carboxylic acid.[9]
-
Modulate Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Fine-tune Acidity and Binding Interactions: While having a similar pKa to a carboxylic acid, the different geometry and electronic distribution of the tetrazole ring can lead to altered binding interactions with the target protein.[1]
-
Explore Novel Intellectual Property: The use of non-natural building blocks like this can lead to the discovery of novel chemical entities with unique pharmacological profiles.
Safety and Handling
(2S)-2-(1H-tetrazol-1-yl)propanoic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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